molecular formula C19H21ClN2O2 B6720190 N-[3-[[2-(3-chlorophenyl)acetyl]amino]-2-methylphenyl]butanamide

N-[3-[[2-(3-chlorophenyl)acetyl]amino]-2-methylphenyl]butanamide

Cat. No.: B6720190
M. Wt: 344.8 g/mol
InChI Key: ZKRCLCLOUDCPTP-UHFFFAOYSA-N
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Description

N-[3-[[2-(3-chlorophenyl)acetyl]amino]-2-methylphenyl]butanamide is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of a chlorophenyl group and a butanamide moiety suggests it may exhibit unique chemical and biological properties.

Properties

IUPAC Name

N-[3-[[2-(3-chlorophenyl)acetyl]amino]-2-methylphenyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c1-3-6-18(23)21-16-9-5-10-17(13(16)2)22-19(24)12-14-7-4-8-15(20)11-14/h4-5,7-11H,3,6,12H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKRCLCLOUDCPTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C(=CC=C1)NC(=O)CC2=CC(=CC=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[[2-(3-chlorophenyl)acetyl]amino]-2-methylphenyl]butanamide typically involves multiple steps:

    Formation of the Acetyl Intermediate: The initial step involves the acetylation of 3-chlorophenylacetic acid using acetic anhydride in the presence of a catalyst such as sulfuric acid. This reaction yields 3-chlorophenylacetyl chloride.

    Amidation Reaction: The acetyl chloride intermediate is then reacted with 3-amino-2-methylphenylbutanamide in the presence of a base like triethylamine. This step forms the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-[[2-(3-chlorophenyl)acetyl]amino]-2-methylphenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Halogenation reactions, such as chlorination or bromination, can introduce additional halogen atoms into the molecule, altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-[3-[[2-(3-chlorophenyl)acetyl]amino]-2-methylphenyl]butanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[3-[[2-(3-chlorophenyl)acetyl]amino]-2-methylphenyl]butanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[3-[[2-(4-chlorophenyl)acetyl]amino]-2-methylphenyl]butanamide: Similar structure but with a different position of the chlorine atom.

    N-[3-[[2-(3-bromophenyl)acetyl]amino]-2-methylphenyl]butanamide: Bromine substituted analog.

    N-[3-[[2-(3-fluorophenyl)acetyl]amino]-2-methylphenyl]butanamide: Fluorine substituted analog.

Uniqueness

N-[3-[[2-(3-chlorophenyl)acetyl]amino]-2-methylphenyl]butanamide is unique due to the specific positioning of the chlorine atom, which can influence its chemical reactivity and biological activity. This positional specificity can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.

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